Phenol, 2,3-dimethyl-4-(phenylmethoxy)-
Overview
Description
Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is a complex organic compound. It is a prevalent compound in the biomedical industry, showcasing remarkable efficacy in the research of a diverse array of ailments, encompassing allergies, inflammation, and respiratory disorders .
Physical and Chemical Properties Analysis
Phenols, including Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds with water molecules .Scientific Research Applications
Regioselectivity in Catalytic Reactions
The study on the regioselectivity of palladium(II)-induced intramolecular cyclization of 2-(3-methyl-2-butenyl)phenol highlights the ability to control the formation of specific cyclic products by altering reaction conditions. This process demonstrates the utility of phenolic compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Hosokawa et al., 1976).
Synthesis of Phenylthio Phenols
The facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed transformation showcases the potential for creating novel compounds with phenolic backbones, which could have applications in developing new materials or bioactive molecules (Xu et al., 2010).
Phase Transfer Catalysis
The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis demonstrates the importance of phenolic intermediates in optimizing chemical reactions for better yield, selectivity, and environmental sustainability (Yadav & Badure, 2008).
Material Development
The development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties illustrates the use of phenolic derivatives in creating functional polymers with potential applications in ion exchange membranes and other material science applications (Li et al., 2014).
Schiff Base Compounds
The synthesis and characterization of Schiff base compounds from phenolic derivatives, demonstrating their potential in creating complex molecules with significant biological activities, such as cytotoxic effects against cancerous cell lines, highlight the role of phenolic compounds in medicinal chemistry and drug development (Faghih et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFQIGLJUTGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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